3-Bromo-5-(diphenylmethylene)furan-2(5H)-one
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Overview
Description
3-Bromo-5-(diphenylmethylene)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom, a diphenylmethylene group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one typically involves the bromination of a furan derivative followed by the introduction of the diphenylmethylene group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(diphenylmethylene)furan-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different furan derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
3-Bromo-5-(diphenylmethylene)furan-2(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Bromo-5-(diphenylmethylene)furan-2(5H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and diphenylmethylene group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methylphenyl(furan-2-yl)methanol
- 3-Bromo-5-(furan-2-yl)phenol
Uniqueness
3-Bromo-5-(diphenylmethylene)furan-2(5H)-one is unique due to the presence of the diphenylmethylene group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H11BrO2 |
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Molecular Weight |
327.2 g/mol |
IUPAC Name |
5-benzhydrylidene-3-bromofuran-2-one |
InChI |
InChI=1S/C17H11BrO2/c18-14-11-15(20-17(14)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H |
InChI Key |
OEFNJXJOGNUEKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C=C(C(=O)O2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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